molecular formula C18H17BrN2O3S B6047372 O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate

O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate

Cat. No.: B6047372
M. Wt: 421.3 g/mol
InChI Key: PWMIWEPTWWAQOX-UHFFFAOYSA-N
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Description

O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a morpholine ring, a bromophenyl group, and a carbothioate moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate typically involves multiple steps, starting with the preparation of the bromophenyl intermediate The bromophenyl group is introduced through a bromination reaction, followed by the formation of the carbamoyl group via a reaction with an appropriate amine

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, amination, and thioesterification, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Phenylmethanamine: Another compound with a phenyl group attached to an amine.

Uniqueness

O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate is unique due to its combination of a bromophenyl group, a carbamoyl moiety, and a morpholine ring

Properties

IUPAC Name

O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c19-14-4-2-5-15(12-14)20-17(22)13-3-1-6-16(11-13)24-18(25)21-7-9-23-10-8-21/h1-6,11-12H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMIWEPTWWAQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)OC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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